

Chmfl-abl-053: A Comprehensive Kinase Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: Chmfl-abl-053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of **Chmfl-abl-053**, a potent and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

Chmfl-abl-053 was developed as a highly selective inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike many existing BCR-ABL inhibitors, **Chmfl-abl-053** was designed to exhibit a distinct selectivity profile, notably lacking significant activity against c-KIT, thereby potentially reducing certain side effects.[1] This document outlines the quantitative kinase inhibition data, detailed experimental methodologies, and relevant signaling pathways associated with **Chmfl-abl-053**.

Kinase Selectivity Profile

The kinase selectivity of **Chmfl-abl-053** was extensively profiled using the DiscoverX KinomeScan™ platform, a competitive binding assay. The results from a comprehensive screen against 468 kinases are summarized below.

Primary Targets and In Vitro Potency

Chmfl-abl-053 demonstrates high potency against its intended primary targets in biochemical assays.

Kinase	IC50 (nM)
ABL1	70
SRC	90
p38α (MAPK14)	62

Table 1: Primary targets of Chmfl-abl-053 and their corresponding half-maximal inhibitory concentrations (IC50).[\[3\]](#)[\[4\]](#)

Kinome-wide Selectivity Data (DiscoverX KinomeScan™)

The following table presents a selection of kinases from the KinomeScan™ panel, displaying the percent of control at a 1 μM concentration of **Chmfl-abl-053**. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

Kinase Family	Kinase	Percent of Control (%) @ 1 μ M
TK	ABL1	< 1
TK	ABL2	< 1
TK	SRC	< 1
TK	LCK	< 1
TK	HCK	< 1
TK	BLK	< 1
TK	DDR1	1.3
TK	DDR2	2.5
TK	EPHA8	< 1
TK	EphB6	< 1
TK	c-KIT	> 95
CMGC	MAPK14 (p38 α)	< 1
CMGC	MAPK11 (p38 β)	1.1
CMGC	MAPK12 (p38 γ)	2.3
CMGC	MAPK13 (p38 δ)	1.5
CAMK	CAMK1	> 95
AGC	ROCK1	> 95
STE	MAP2K1 (MEK1)	> 95

Table 2: Selected KinomeScan™ data for Chmfl-abl-053 at a concentration of 1 μ M. The data highlights high-affinity binding to the intended targets and other kinases, as

well as a lack of significant binding to kinases like c-KIT.

Cellular Activity

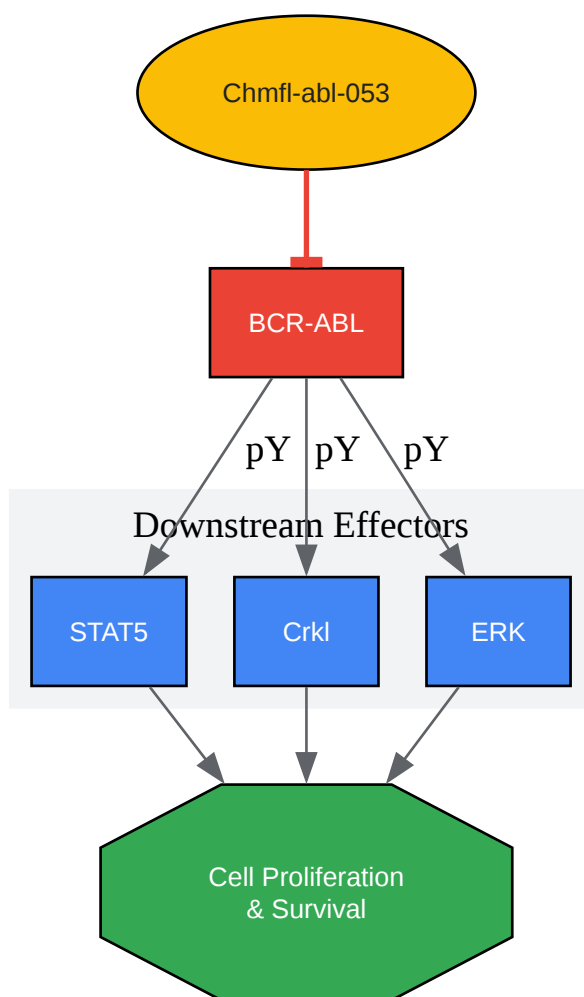
Chmfl-abl-053 effectively inhibits the proliferation of CML cell lines, demonstrating potent anti-leukemic activity.

Cell Line	GI50 (nM)
K562	14
KU812	25
MEG-01	16

Table 3: Anti-proliferative activity of Chmfl-abl-053 in various CML cell lines, presented as half-maximal growth inhibition (GI50) values.[\[3\]](#)[\[4\]](#)

Signaling Pathways

Chmfl-abl-053 exerts its therapeutic effects by inhibiting the constitutively active BCR-ABL kinase, which in turn blocks several downstream signaling pathways crucial for CML cell proliferation and survival.



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BCR-ABL Signaling Pathway Inhibition

Experimental Protocols

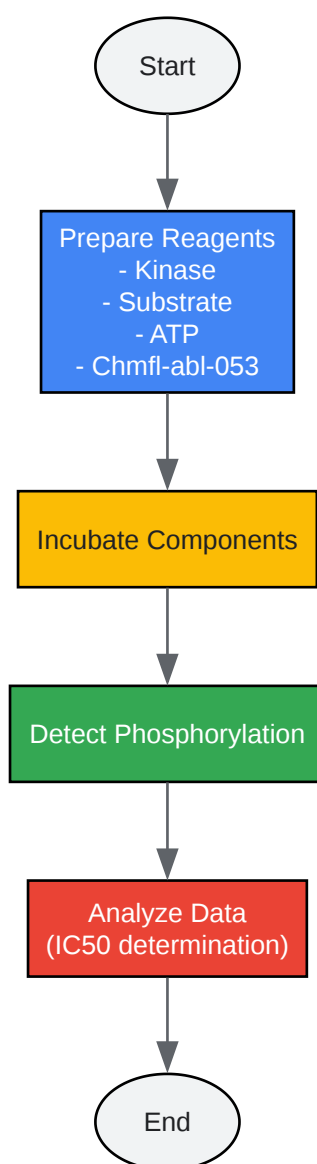
Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of **Chmfl-abl-053** against a panel of purified kinases.

Methodology: The inhibitory activity of **Chmfl-abl-053** against ABL1, SRC, and p38 α was determined using an Invitrogen SelectScreen® biochemical assay.

- **Enzyme and Substrate Preparation:** Recombinant human kinases were used. For each kinase, a specific peptide substrate was selected.

- **Assay Reaction:** The kinase, substrate, and ATP were incubated in a reaction buffer in the presence of varying concentrations of **Chmfl-abl-053** or DMSO as a control.
- **Detection:** Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was typically achieved using a fluorescence-based method, such as Z'-LYTE™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
- **Data Analysis:** The percentage of inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.



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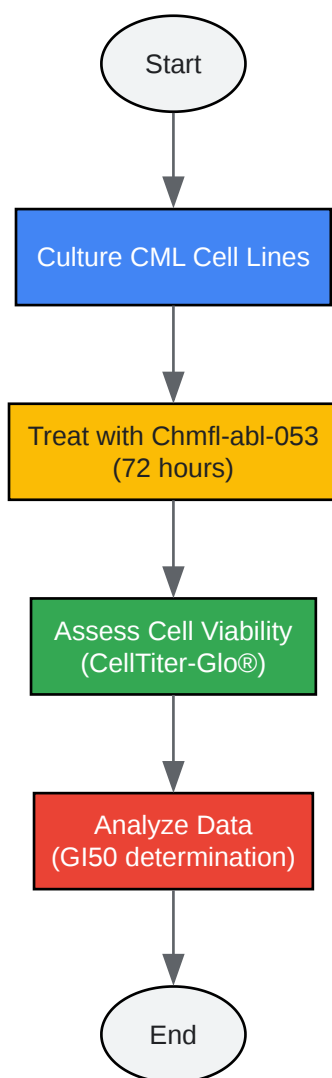
Biochemical Kinase Assay Workflow

Cell Proliferation Assays

Objective: To assess the anti-proliferative effect of **Chmfl-abl-053** on CML cell lines.

Methodology: The growth inhibitory effects of **Chmfl-abl-053** were evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Culture: K562, KU812, and MEG-01 cells were cultured in appropriate media supplemented with fetal bovine serum.
- Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of **Chmfl-abl-053** or DMSO for 72 hours.
- Viability Assessment: After the incubation period, CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Luminescence was measured using a plate reader. The GI50 values were calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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Cell Proliferation Assay Workflow

Conclusion

Chmfl-abl-053 is a potent and highly selective inhibitor of BCR-ABL, SRC, and p38 kinases with significant anti-proliferative activity in CML cell lines. Its distinct selectivity profile, particularly its lack of c-KIT inhibition, suggests a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the further development and application of this promising compound.

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